molecular formula C23H22N2O2 B2589964 N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine CAS No. 389876-48-6

N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine

Cat. No.: B2589964
CAS No.: 389876-48-6
M. Wt: 358.441
InChI Key: JWIAHKMPYBUUSF-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine is an organic compound that belongs to the class of imines. These compounds are characterized by the presence of a carbon-nitrogen double bond. The compound features a morpholine ring and a phenoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine typically involves the condensation reaction between 4-morpholinobenzaldehyde and 3-phenoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding nitro or hydroxyl derivatives, while reduction would produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-morpholinophenyl)-N-[(E)-(3-phenyl)methylidene]amine
  • N-(4-piperidinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine

Uniqueness

N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine is unique due to the presence of both a morpholine ring and a phenoxyphenyl group, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-(3-phenoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-6-22(7-3-1)27-23-8-4-5-19(17-23)18-24-20-9-11-21(12-10-20)25-13-15-26-16-14-25/h1-12,17-18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIAHKMPYBUUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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